molecular formula C18H22 B1581589 1,2-Bis(3,4-dimethylphenyl)ethane CAS No. 34101-86-5

1,2-Bis(3,4-dimethylphenyl)ethane

Cat. No.: B1581589
CAS No.: 34101-86-5
M. Wt: 238.4 g/mol
InChI Key: MOPBWASVAUDDTC-UHFFFAOYSA-N
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Description

1,2-Bis(3,4-dimethylphenyl)ethane is an organic compound with the molecular formula C18H22 It is a derivative of ethane where two hydrogen atoms are replaced by 3,4-dimethylphenyl groups

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3,4-dimethylphenyl)ethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Introduction of various functional groups like halides, nitro groups, or sulfonic acids.

Scientific Research Applications

1,2-Bis(3,4-dimethylphenyl)ethane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(2,3-dimethylphenyl)ethane
  • 1,2-Bis(2,4-dimethylphenyl)ethane
  • 1,2-Bis(2,4,6-trimethylphenyl)ethane

Uniqueness

1,2-Bis(3,4-dimethylphenyl)ethane is unique due to the specific positioning of the methyl groups on the aromatic rings, which can influence its chemical reactivity and physical properties. This structural arrangement can lead to different steric and electronic effects compared to its isomers .

Properties

IUPAC Name

4-[2-(3,4-dimethylphenyl)ethyl]-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22/c1-13-5-7-17(11-15(13)3)9-10-18-8-6-14(2)16(4)12-18/h5-8,11-12H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPBWASVAUDDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC2=CC(=C(C=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074619
Record name Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34101-86-5
Record name 1,2-Bis(3,4-dimethylphenyl)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34101-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1'-(1,2-ethanediyl)bis(3,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034101865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the optimal reaction temperature for the synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane using ionic liquids?

A: Research indicates that a reaction temperature of 70°C is optimal for the synthesis of this compound when using ionic liquids formed from anhydrous AlCl3 and low-carbon-chain quaternary ammonium salts []. This temperature, combined with a o-xylene to 1,2-dichloroethane molar ratio of 9:1 and a reaction time of 7 hours, led to a 56.7% yield of this compound [].

Q2: Beyond ionic liquids, what other Lewis acid catalysts have been explored for the synthesis of this compound?

A: In addition to ionic liquids, researchers have investigated other Lewis acid catalysts for synthesizing this compound via the Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane. These include zirconium tetrachloride (ZrCl4) and aluminum bromide (AlBr3) []. Further research explored modifying AlCl3 with additives like 2,6-lutidine, 2,6-lutidine-HCl, and tetrabutylammonium bromide ((n-Bu)4NBr) to improve the selectivity towards this compound formation during the alkylation reaction [].

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